(2-Bromoethyl)cycloheptane
CAS No.: 22579-30-2
Cat. No.: VC1973432
Molecular Formula: C9H17B
Molecular Weight: 205.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22579-30-2 |
---|---|
Molecular Formula | C9H17B |
Molecular Weight | 205.13 g/mol |
IUPAC Name | 2-bromoethylcycloheptane |
Standard InChI | InChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 |
Standard InChI Key | YFWUUIKFHYDTGJ-UHFFFAOYSA-N |
SMILES | C1CCCC(CC1)CCBr |
Canonical SMILES | C1CCCC(CC1)CCBr |
Introduction
Chemical Identity and Structure
Basic Information
(2-Bromoethyl)cycloheptane is an aliphatic brominated compound with a seven-membered carbon ring structure. The compound features a bromoethyl group attached to the cycloheptane ring, providing it with distinctive chemical properties and reactivity profiles.
Parameter | Value |
---|---|
CAS Number | 22579-30-2 |
Molecular Formula | C₉H₁₇Br |
Molecular Weight | 205.13 g/mol |
IUPAC Name | (2-bromoethyl)cycloheptane |
InChI | InChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 |
InChIKey | YFWUUIKFHYDTGJ-UHFFFAOYSA-N |
SMILES | C1CCCC(CC1)CCBr |
Structural Features
The molecule consists of a cycloheptane ring with a bromoethyl group (−CH₂CH₂Br) attached to one of the carbon atoms. This combination of a medium-sized saturated ring with a reactive bromoethyl functionality gives the compound its characteristic chemical behavior, particularly in nucleophilic substitution reactions where the bromine serves as a good leaving group .
Physical Properties
Limited specific data is available regarding the physical properties of (2-bromoethyl)cycloheptane in the scientific literature. Based on its molecular structure and weight, it is expected to be a colorless to pale yellow liquid at room temperature with limited water solubility and good solubility in common organic solvents such as dichloromethane, chloroform, and ethanol .
Property | Predicted Value | Method |
---|---|---|
Boiling Point | Approximately 212-220°C at 760 mmHg | Estimated based on similar compounds |
Density | Approximately 1.2-1.3 g/cm³ | Estimated based on similar compounds |
Refractive Index | Approximately 1.48-1.50 | Estimated based on similar compounds |
Flash Point | Approximately 80-85°C | Estimated based on similar compounds |
Synthesis Methods
Bromination of Cycloheptane
The most common method for synthesizing (2-bromoethyl)cycloheptane involves the bromination of cycloheptane or its derivatives. This procedure typically employs bromine (Br₂) as the brominating agent in the presence of radical initiators such as ultraviolet light or peroxides . The reaction proceeds via a radical mechanism, resulting in the selective substitution of a hydrogen atom with a bromine atom.
The general reaction can be represented as:
Cycloheptane + Br₂ → (2-Bromoethyl)cycloheptane + HBr
Alternative Synthetic Routes
Alternative synthetic pathways may include:
-
Addition of hydrogen bromide to cycloheptene derivatives
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Nucleophilic substitution reactions of cycloheptyl alcohols with brominating agents
-
Ring expansion reactions of appropriately substituted cyclic precursors
Chemical Reactivity
Nucleophilic Substitution Reactions
(2-Bromoethyl)cycloheptane undergoes typical nucleophilic substitution reactions characteristic of alkyl halides. The presence of the bromine atom makes it susceptible to both SN1 and SN2 reactions, depending on the reaction conditions and nucleophiles involved .
Nucleophile | Reaction Conditions | Expected Product |
---|---|---|
Hydroxide (OH⁻) | NaOH, aqueous/alcoholic solution | 2-cycloheptylethanol |
Cyanide (CN⁻) | NaCN or KCN, DMSO | 3-cycloheptylpropanenitrile |
Azide (N₃⁻) | NaN₃, DMF | 2-cycloheptylethyl azide |
Amines (RNH₂) | R-NH₂, excess, heat | 2-cycloheptylethyl amines |
Elimination Reactions
Under basic conditions, (2-bromoethyl)cycloheptane can undergo elimination reactions to form alkenes. The ethoxide-promoted β-elimination reaction typically leads to the formation of vinylcycloheptane as the primary product .
Oxidation and Reduction
The compound can participate in various oxidation and reduction reactions:
-
Oxidation can lead to the formation of corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions.
-
Reduction, particularly of the carbon-bromine bond, can yield the corresponding hydrocarbon derivative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of (2-bromoethyl)cycloheptane would typically show the following characteristic signals:
Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
Cycloheptane ring CH₂ | 1.2-1.8 | Complex multiplet | 12H |
CH (cycloheptane) | 1.5-1.8 | Multiplet | 1H |
-CH₂-CH₂Br | 1.8-2.0 | Multiplet | 2H |
-CH₂Br | 3.4-3.6 | Triplet | 2H |
The ¹³C NMR spectrum would display signals for the nine carbon atoms, with the carbon attached to bromine appearing downfield around 30-35 ppm due to the deshielding effect of the bromine atom .
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands:
Functional Group | Wavenumber (cm⁻¹) |
---|---|
C-H stretching (aliphatic) | 2850-2950 |
C-H bending | 1450-1470 |
C-C stretching | 1000-1250 |
C-Br stretching | 500-650 |
Mass Spectrometry
Mass spectrometric analysis would typically show a molecular ion peak at m/z 205 and 207 with characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would include loss of bromine (M⁺-Br) and various fragmentations of the cycloheptane ring .
Applications in Scientific Research
Organic Synthesis
(2-Bromoethyl)cycloheptane serves as a valuable building block in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. Its reactive bromoethyl group enables diverse transformations for introducing the cycloheptyl moiety into target compounds .
Material Science
Brominated compounds like (2-bromoethyl)cycloheptane can serve as precursors in the development of specialized materials, including polymers with specific physical and chemical properties.
Comparative Analysis with Related Compounds
A comparative analysis of (2-bromoethyl)cycloheptane with structurally similar compounds provides insights into how ring size affects physical and chemical properties.
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |
---|---|---|---|---|
(2-Bromoethyl)cycloheptane | C₉H₁₇Br | 205.13 | 22579-30-2 | Seven-membered ring |
(2-Bromoethyl)cyclohexane | C₈H₁₅Br | 191.11 | 1647-26-3 | Six-membered ring; higher ring strain |
(2-Bromoethyl)cyclopentane | C₇H₁₃Br | 177.08 | 18928-94-4 | Five-membered ring; highest ring strain |
(2-Bromoethyl)benzene | C₈H₉Br | 185.06 | 103-63-9 | Aromatic ring; distinctly different reactivity |
The variation in ring size affects several properties:
-
Reactivity: Generally, smaller rings exhibit higher strain energy, potentially leading to increased reactivity in certain reactions.
-
Conformational flexibility: Larger rings like cycloheptane have greater conformational freedom compared to smaller rings.
-
Steric effects: The different spatial arrangements around the rings influence reaction pathways and product distributions.
Hazard Type | Potential Risk | Precaution |
---|---|---|
Skin contact | Irritation | Wear appropriate gloves |
Eye contact | Irritation | Use eye protection |
Inhalation | Respiratory tract irritation | Work in well-ventilated area |
Environmental | Potential aquatic toxicity | Avoid release to environment |
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